Cas no 2091285-72-0 (5-Bromo-1,3-benzothiazole-7-carbonitrile)

5-Bromo-1,3-benzothiazole-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2091285-72-0
- EN300-27698919
- 5-bromo-1,3-benzothiazole-7-carbonitrile
- 7-Benzothiazolecarbonitrile, 5-bromo-
- 5-Bromo-1,3-benzothiazole-7-carbonitrile
-
- MDL: MFCD34168358
- Inchi: 1S/C8H3BrN2S/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2,4H
- InChI Key: DGPCUTUFTMPLAS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C2=C(C=1)N=CS2
Computed Properties
- Exact Mass: 237.92003g/mol
- Monoisotopic Mass: 237.92003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.83±0.1 g/cm3(Predicted)
- Boiling Point: 354.2±22.0 °C(Predicted)
- pka: -2.22±0.30(Predicted)
5-Bromo-1,3-benzothiazole-7-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27698919-1g |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 1g |
$1357.0 | 2023-09-10 | |
Enamine | EN300-27698919-2.5g |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
1PlusChem | 1P02831N-50mg |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 50mg |
$452.00 | 2023-12-19 | |
Aaron | AR02839Z-5g |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 5g |
$5436.00 | 2023-12-15 | |
Aaron | AR02839Z-100mg |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 100mg |
$672.00 | 2023-12-15 | |
1PlusChem | 1P02831N-500mg |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 500mg |
$1370.00 | 2023-12-19 | |
Aaron | AR02839Z-500mg |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 500mg |
$1480.00 | 2023-12-15 | |
Enamine | EN300-27698919-10g |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 10g |
$5837.0 | 2023-09-10 | |
1PlusChem | 1P02831N-10g |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 10g |
$7277.00 | 2023-12-19 | |
1PlusChem | 1P02831N-2.5g |
5-bromo-1,3-benzothiazole-7-carbonitrile |
2091285-72-0 | 95% | 2.5g |
$3350.00 | 2023-12-19 |
5-Bromo-1,3-benzothiazole-7-carbonitrile Related Literature
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on 5-Bromo-1,3-benzothiazole-7-carbonitrile
Recent Advances in the Study of 5-Bromo-1,3-benzothiazole-7-carbonitrile (CAS: 2091285-72-0) and Its Applications in Chemical Biology and Medicine
The compound 5-Bromo-1,3-benzothiazole-7-carbonitrile (CAS: 2091285-72-0) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its bromo and cyano functional groups, has attracted significant attention due to its versatile reactivity and potential pharmacological applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Bromo-1,3-benzothiazole-7-carbonitrile in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound as a building block to develop a series of potent and selective BTK inhibitors with improved pharmacokinetic properties. The study highlighted the compound's ability to serve as a versatile pharmacophore, enabling the introduction of various substituents at the 5- and 7-positions of the benzothiazole core.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of 5-Bromo-1,3-benzothiazole-7-carbonitrile derivatives as potential antibacterial agents. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range. Molecular docking studies suggested that these compounds might interfere with bacterial cell wall biosynthesis, although further mechanistic studies are warranted.
From a synthetic chemistry perspective, advances in the functionalization of 5-Bromo-1,3-benzothiazole-7-carbonitrile have been reported. A 2024 paper in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables the selective modification of the bromo position while preserving the cyano group. This methodology expands the synthetic utility of the compound and facilitates the rapid generation of diverse analogs for structure-activity relationship studies.
The pharmacokinetic properties of 5-Bromo-1,3-benzothiazole-7-carbonitrile derivatives have also been investigated. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the benzothiazole core generally confers favorable metabolic stability, although the bromo substituent may influence the compounds' distribution profiles. These findings are particularly relevant for drug discovery programs targeting central nervous system disorders, where blood-brain barrier penetration is often a critical factor.
Looking forward, the unique structural features of 5-Bromo-1,3-benzothiazole-7-carbonitrile continue to inspire new research directions. Current investigations are exploring its potential in fluorescent probes for biological imaging, as well as its application in the development of covalent inhibitors targeting reactive cysteine residues in disease-relevant proteins. The compound's dual functionality (bromo and cyano groups) provides multiple handles for further chemical modifications, making it a valuable tool for medicinal chemists.
2091285-72-0 (5-Bromo-1,3-benzothiazole-7-carbonitrile) Related Products
- 1781553-52-3((3,5-difluoro-2-methoxyphenyl)methanesulfonyl chloride)
- 2137057-56-6(tert-butyl (3R)-3-[(cyclopentylamino)methyl]piperidine-1-carboxylate)
- 2228084-20-4(Methyl 6-(1-amino-2-methoxy-2-oxoethyl)pyridine-3-carboxylate)
- 113559-02-7(Methanesulfonamide, N-[4-(4-piperidinylcarbonyl)phenyl]-,hydrochloride (1:1))
- 1638956-59-8((2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 2411311-14-1(2-chloro-N-{4-chloro-2-(dimethylamino)-1,3-thiazol-5-ylmethyl}acetamide)
- 942587-04-4(5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol)
- 1823300-06-6(4-(2-Chloro-3-fluorophenyl)-1,3-oxazolidin-2-one)
- 1004194-19-7(1-(2-chloro-4-nitrophenoxy)methyl-1H-pyrazole-3-carbohydrazide)
- 2227952-62-5(tert-butyl (2R)-3-(1RS,3RS)-3-(aminomethyl)-2,2-dimethylcyclopropyl-2-methylmorpholine-4-carboxylate)




